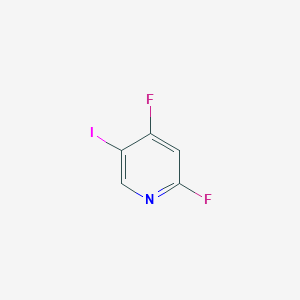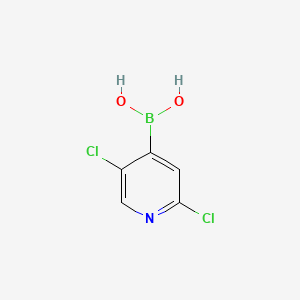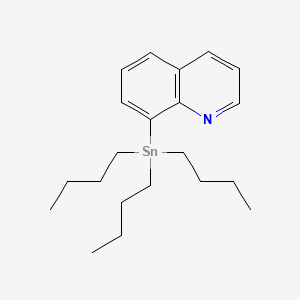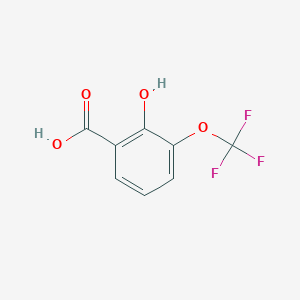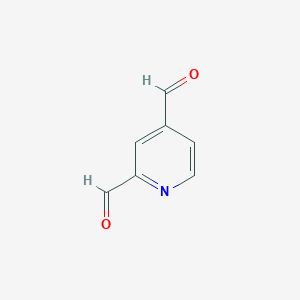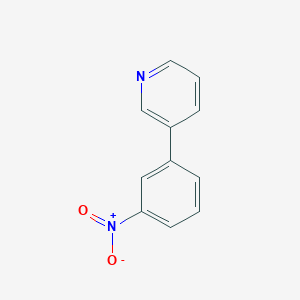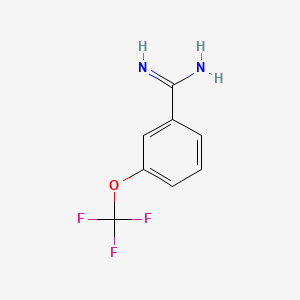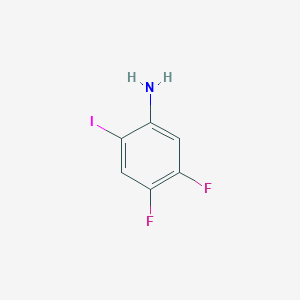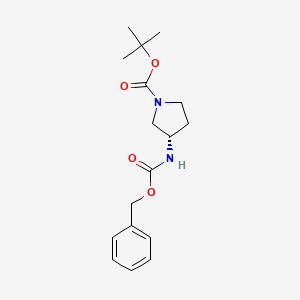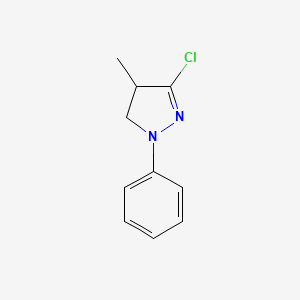![molecular formula C11H13ClN2O3 B1315008 Cloro[(4-metoxifenil)hidrazono]acetato de etilo CAS No. 27143-07-3](/img/structure/B1315008.png)
Cloro[(4-metoxifenil)hidrazono]acetato de etilo
Descripción general
Descripción
(Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate is a useful research compound. Its molecular formula is C11H13ClN2O3 and its molecular weight is 256.68 g/mol. The purity is usually 95%.
The exact mass of the compound (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Compuestos Farmacéuticos
Este compuesto se utiliza en la síntesis de diversos productos farmacéuticos. Su capacidad para actuar como una hidrazona lo convierte en un intermedio valioso en la creación de compuestos con posibles propiedades medicinales . Los investigadores están explorando su uso en el desarrollo de nuevos fármacos que puedan interactuar con dianas biológicas específicas.
Reactivo Analítico para la Detección de Enlaces de Hidrógeno
Debido a sus propiedades estructurales únicas, el Cloro[(4-metoxifenil)hidrazono]acetato de etilo sirve como reactivo analítico. Es particularmente útil para detectar enlaces de hidrógeno en macromoléculas, lo cual es crucial para comprender las interacciones moleculares y la estabilidad .
Desarrollo de Herbicidas
La reactividad del compuesto con diversas enzimas biológicas permite su uso en el desarrollo de herbicidas. Se está estudiando su función en la interrupción del crecimiento de las plantas mediante la interferencia con las vías bioquímicas esenciales para crear productos químicos agrícolas más efectivos .
Fabricación de Tintes
El this compound participa en la fabricación de tintes. Su estructura química se puede adaptar para producir una gama de colores, y se está investigando su uso en los procesos de teñido textil e industrial .
Investigación en Síntesis Orgánica
En química orgánica, este compuesto es objeto de investigación debido a su potencial como bloque de construcción para moléculas más complejas. Su versatilidad en las reacciones ofrece una vía para sintetizar una variedad de compuestos orgánicos .
Aplicaciones en Ciencia de Materiales
Las propiedades del compuesto se están investigando para su uso en ciencia de materiales, particularmente en la creación de polímeros con características mecánicas y químicas específicas. Podría conducir al desarrollo de nuevos materiales con aplicaciones únicas .
Catálisis
Los investigadores están examinando el uso del this compound en la catálisis. Su potencial para actuar como catalizador en diversas reacciones químicas podría mejorar la eficiencia y la selectividad de los procesos industriales .
Investigación Bioquímica
Finalmente, este compuesto se utiliza en investigación bioquímica para estudiar las reacciones enzimáticas y la inhibición. Su interacción con las enzimas puede proporcionar información sobre los mecanismos de acción y ayudar en el diseño de inhibidores enzimáticos .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate involves the condensation of ethyl 2-chloroacetate with 4-methoxyphenylhydrazine followed by cyclization and subsequent esterification.", "Starting Materials": [ "Ethyl 2-chloroacetate", "4-methoxyphenylhydrazine", "Sodium ethoxide", "Acetic acid", "Sodium chloride", "Ice", "Water" ], "Reaction": [ "To a solution of ethyl 2-chloroacetate (1.0 equiv) in dry acetic acid, slowly add 4-methoxyphenylhydrazine (1.2 equiv) under stirring at room temperature.", "Add a catalytic amount of sodium ethoxide and heat the reaction mixture at reflux for 4 hours.", "Cool the reaction mixture to room temperature and add ice-cold water.", "Extract the product with ethyl acetate and wash the organic layer with brine solution.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography using hexane and ethyl acetate as eluent to obtain the desired product (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate." ] } | |
Número CAS |
27143-07-3 |
Fórmula molecular |
C11H13ClN2O3 |
Peso molecular |
256.68 g/mol |
Nombre IUPAC |
ethyl (2E)-2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C11H13ClN2O3/c1-3-17-11(15)10(12)14-13-8-4-6-9(16-2)7-5-8/h4-7,13H,3H2,1-2H3/b14-10+ |
Clave InChI |
ATNPZEGMKLGIFA-GXDHUFHOSA-N |
SMILES isomérico |
CCOC(=O)/C(=N\NC1=CC=C(C=C1)OC)/Cl |
SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)OC)Cl |
SMILES canónico |
CCOC(=O)C(=NNC1=CC=C(C=C1)OC)Cl |
Pictogramas |
Irritant |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


